molecular formula C12H8O4S2 B14085392 2,3,7,8-Thianthrenetetrol CAS No. 24066-96-4

2,3,7,8-Thianthrenetetrol

Cat. No.: B14085392
CAS No.: 24066-96-4
M. Wt: 280.3 g/mol
InChI Key: KPWWYSXDMXFVIW-UHFFFAOYSA-N
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Description

Assuming the query refers to a sulfur-containing analog of TCDD (with thianthrene replacing dibenzo-p-dioxin and hydroxyl groups replacing chlorines), the compound would share structural similarities with DLCs but exhibit distinct chemical and toxicological properties. Thianthrenetetrol’s hypothetical structure would feature a fused aromatic ring system with sulfur atoms and hydroxyl groups at the 2,3,7,8 positions. Such a configuration might influence its polarity, environmental persistence, and receptor-binding affinity compared to chlorinated DLCs.

Properties

CAS No.

24066-96-4

Molecular Formula

C12H8O4S2

Molecular Weight

280.3 g/mol

IUPAC Name

thianthrene-2,3,7,8-tetrol

InChI

InChI=1S/C12H8O4S2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4,13-16H

InChI Key

KPWWYSXDMXFVIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1SC3=C(S2)C=C(C(=C3)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Thianthrenetetrol typically involves the use of arenethiols as starting materials. One common method includes the reaction of arenethiols with fuming sulfuric acid and reductants such as zinc or tin(II) chloride. Another approach involves the use of S2Cl2 and Lewis acids like aluminum chloride to directly synthesize thianthrene derivatives from unfunctionalized aromatic substrates .

Industrial Production Methods: Industrial production of 2,3,7,8-Thianthrenetetrol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalytic amounts of trifluoromethanesulfonic acid in hexafluoroisopropyl alcohol at elevated temperatures has been reported to produce thianthrene derivatives in significant yields .

Chemical Reactions Analysis

Types of Reactions: 2,3,7,8-Thianthrenetetrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfur atoms play a crucial role.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thianthrene derivatives .

Scientific Research Applications

2,3,7,8-Thianthrenetetrol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,7,8-Thianthrenetetrol involves its redox behavior and electron-donating properties. The sulfur atoms in the compound facilitate electron transfer processes, making it an effective electron donor. This property is utilized in various chemical reactions and applications, including the development of organic electronic materials .

Comparison with Similar Compounds

Structural Analogs and Toxicity

DLCs are evaluated based on their toxicity equivalency factors (TEFs) , which quantify their potency relative to 2,3,7,8-TCDD (TEF = 1.0). Key analogs include:

Compound Structure TEF Key Features
2,3,7,8-TCDD Chlorinated dioxin 1.0 Most toxic DLC; binds strongly to aryl hydrocarbon receptor (AhR) .
2,3,7,8-TCDF Chlorinated furan 0.1 Lower toxicity than TCDD; prevalent in combustion byproducts .
3,4,3',4'-TCB Chlorinated biphenyl 0.0001 Weak AhR activation; industrial origin (e.g., capacitors) .
Polychlorinated naphthalenes (PCNs) Chlorinated naphthalene 0.001–0.1 Planar structure mimics TCDD; bioaccumulative .
Dibenzofuran-2,3,7,8-tetrol Hydroxylated furan N/A Hydroxyl groups reduce lipophilicity; lower environmental persistence .

Toxicity Trends :

  • Chlorination at 2,3,7,8 positions is critical for AhR binding and toxicity .
  • Adding chlorine atoms beyond four reduces toxicity (e.g., OCDD, TEF = 0.0003) .
Environmental Persistence

Comparative data for characteristic travel distance (CTD) and total persistence (Pov) highlight differences in environmental behavior:

Compound CTD (Air, km) CTD (Water, km) Pov (Days)
2,3,7,8-TCDD 126 6,633 1,421
γ-HCH 934 119,000 1,082
Hexachlorobenzene (HCB) 13,307 16,658 3,949
  • TCDD exhibits moderate atmospheric transport but high persistence (Pov > 1,400 days) due to resistance to degradation .
  • Hydrophobic DLCs (e.g., HCB) migrate farther in water, while polar derivatives (e.g., hydroxylated analogs) degrade faster .
Sources and Detection
  • 2,3,7,8-TCDD : Formed unintentionally in waste incineration, metallurgy, and chemical synthesis .
  • PCDFs/PCBs : Byproducts of electronic waste recycling and industrial processes .
  • Hydroxylated analogs : Likely degradation products of chlorinated DLCs or synthetic intermediates .

Analytical Methods :

  • HRGC/HRMS : Gold standard for detecting TCDD at sub-pg levels (detection limit: 0.2 pg) .
  • GC/MS : Used for quantifying TCDD in environmental matrices (e.g., soil, water) .
Health and Regulatory Implications
  • 2,3,7,8-TCDD is classified as a Group 1 carcinogen by WHO, with a tolerable daily intake (TDI) of 1–4 pg TEQ/kg/day .
  • Electronic waste sites show PCDD/F levels exceeding TDI by 1–4 orders of magnitude, posing acute exposure risks .

Biological Activity

2,3,7,8-Thianthrenetetrol is a fused heterocyclic compound recognized for its significant biological activities, particularly in the realm of antioxidant properties. This article explores the compound's biological activity through various studies and findings, emphasizing its potential applications in health and disease prevention.

Antioxidant Activity

One of the most notable biological activities of 2,3,7,8-Thianthrenetetrol is its antioxidant capability. Research conducted by Nishiyama et al. (1994) demonstrated that the antioxidant activity of thianthrenetetrols was measured using an oxygen-absorption method at 60 °C. The results indicated that these compounds exhibited antioxidant activities 4.2 to 6.6 times greater than that of α-tocopherol , a well-known antioxidant .

Table 1: Antioxidant Activity Comparison

CompoundAntioxidant Activity (Relative to α-tocopherol)
2,3,7,8-Thianthrenetetrol4.2 - 6.6 times
α-tocopherol1 (baseline)

The mechanism by which 2,3,7,8-Thianthrenetetrol exerts its antioxidant effects involves the scavenging of free radicals and the inhibition of lipid peroxidation. The compound's structure allows it to donate electrons effectively, neutralizing reactive oxygen species (ROS) that contribute to oxidative stress and cellular damage.

Case Studies and Research Findings

Several studies have examined the biological activity of thianthrenetetrols beyond just their antioxidant properties:

  • In Vitro Studies : In vitro experiments have shown that thianthrenetetrols can reduce oxidative stress markers in various cell lines. For instance, a study found that treatment with thianthrenetetrol significantly lowered malondialdehyde (MDA) levels—a marker of lipid peroxidation—in human fibroblast cells exposed to oxidative stress .
  • Anti-inflammatory Properties : Recent research has also highlighted the anti-inflammatory potential of thianthrenetetrols. A study indicated that these compounds could inhibit pro-inflammatory cytokines in human macrophages, suggesting a dual role in both reducing oxidative stress and modulating inflammatory responses .

Table 2: Summary of Biological Activities

Activity TypeObservation
Antioxidant4.2 - 6.6 times more effective than α-tocopherol
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Cell ProtectionReduction in MDA levels in fibroblast cells

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